

Heptyl Hexanoate: A Technical Guide to its Organoleptic Properties and Aroma Profile

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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790

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Introduction

Heptyl hexanoate (C₁₃H₂₆O₂) is a fatty acid ester recognized for its significant contribution to the aroma and flavor profiles of various natural products and its application in the flavor and fragrance industry. This technical guide provides an in-depth analysis of its organoleptic properties, aroma profile, and the methodologies used for their determination. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for applications ranging from flavor and fragrance creation to its potential as a biomarker or in formulated products.

Organoleptic Properties and Aroma Profile

Heptyl hexanoate is characterized by a complex and multifaceted aroma profile, predominantly described as green, sappy, and fruity.[1][2][3] More nuanced descriptions include notes of "damp green sappy freshly bruised mallow or dock leaves," highlighting its intensely green and slightly herbaceous character.[2][4] In addition to its green notes, it imparts a pleasant, fruity, and slightly sweet scent, which has led to its use as a flavoring agent to enhance fruity and herbal notes in food products.[1]

While specific quantitative data for the odor and taste detection thresholds of **heptyl hexanoate** are not readily available in the reviewed literature, a "Threshold of Concern" for safety assessment has been established at 1800 (µ g/person/day).[5] It is important to note

that this is not a sensory threshold. For context, related esters such as ethyl hexanoate have a reported odor detection threshold of 1 ppb in water.

A summary of the qualitative organoleptic descriptors for **heptyl hexanoate** is presented below.

Attribute	Descriptors
Odor Type	Green, Sappy, Fruity[1][2][3]
Odor Description	Damp green sappy, freshly bruised mallow or dock leaves[2][4]
Flavor Profile	Fruity, slightly herbal, slightly sweet[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **heptyl hexanoate** is essential for its application and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₆ O ₂	
Molecular Weight	214.34 g/mol	
CAS Number	6976-72-3	[4]
Appearance	Colorless clear liquid (est.)	[4]
Specific Gravity	0.85900 to 0.86500 @ 25.00 °C	[4][5]
Refractive Index	1.42100 to 1.42700 @ 20.00 °C	[4][5]
Boiling Point	259.00 °C @ 760.00 mm Hg	[4]
Flash Point	229.00 °F. TCC (109.44 °C.)	[4][5]
Vapor Pressure	0.014000 mmHg @ 25.00 °C (est.)	[4]
Solubility	Soluble in alcohol; Insoluble in water (1.132 mg/L @ 25 °C est.)	[2]

Experimental Protocols for Sensory Analysis

The characterization of the organoleptic properties of volatile compounds like **heptyl hexanoate** relies on sophisticated analytical and sensory evaluation techniques.

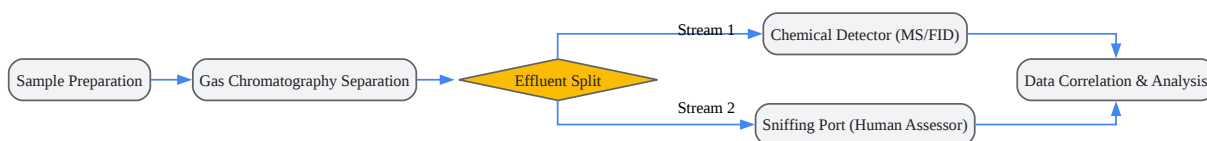
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[3] It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[3]

Methodology:

- **Sample Preparation:** A sample containing **heptyl hexanoate** is prepared, often through solvent extraction or headspace analysis.

- **Gas Chromatographic Separation:** The volatile compounds in the sample are separated based on their boiling points and polarity as they pass through a capillary column in a gas chromatograph.
- **Effluent Splitting:** The effluent from the column is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.
- **Olfactometry:** The other stream is directed to a sniffing port where a trained sensory panelist or assessor sniffs the effluent and describes the odor of the eluting compounds at specific retention times.
- **Data Analysis:** The retention times of the odor events are correlated with the peaks from the chemical detector to identify the compounds responsible for specific aromas. The intensity and duration of the odors can also be recorded.



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Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.

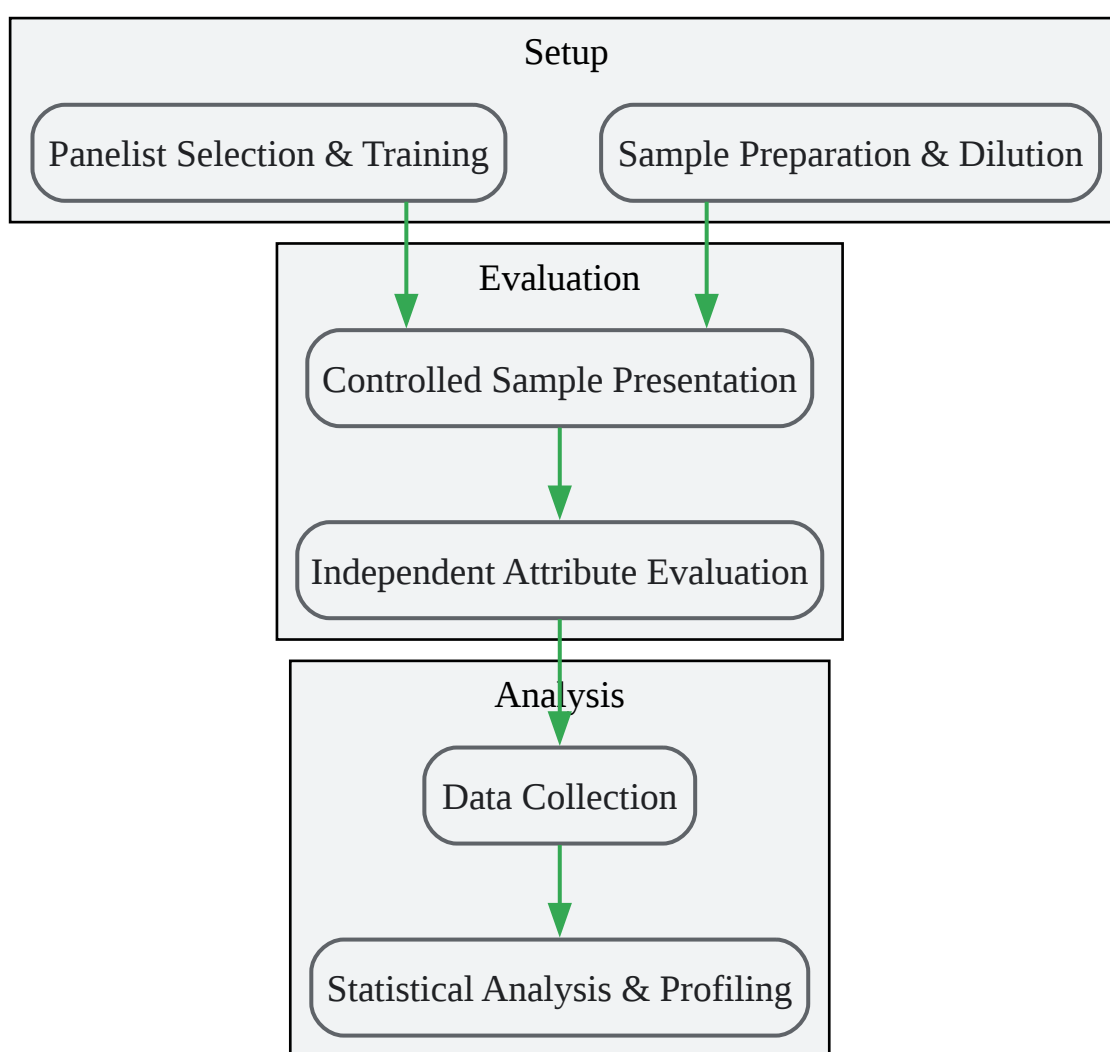
Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained assessors to describe and quantify the sensory attributes of a substance.

Methodology:

- **Panelist Selection and Training:** A panel of individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

- **Sample Presentation:** Samples of **heptyl hexanoate**, diluted in an appropriate solvent (e.g., mineral oil for aroma, ethanol/water for taste), are presented to the panelists in a controlled environment to minimize bias.
- **Attribute Evaluation:** Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., green, fruity, sweet, herbal) on a predefined scale.
- **Data Collection and Analysis:** The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the compound.



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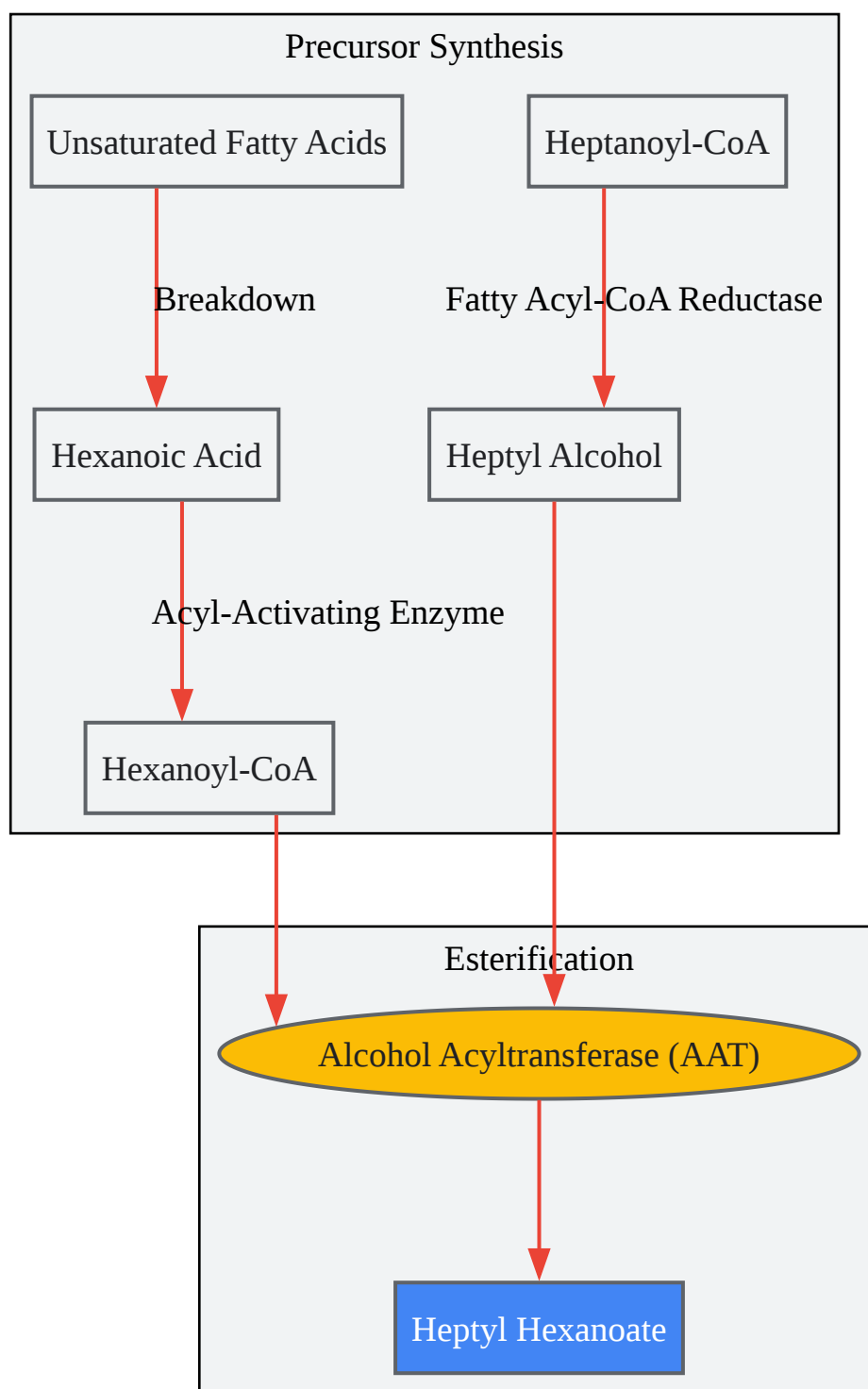
Figure 2: Sensory Panel Evaluation Workflow.

Biosynthesis of Heptyl Hexanoate

In plants, the biosynthesis of esters like **heptyl hexanoate** is a multi-step process primarily involving the fatty acid metabolism pathway and the subsequent action of alcohol acyltransferases (AATs).

The formation of **heptyl hexanoate** requires two key precursors: heptyl alcohol and hexanoyl-CoA.

- **Formation of Hexanoyl-CoA:** Hexanoyl-CoA is a short-chain fatty acyl-CoA that can be formed from hexanoic acid by an acyl-activating enzyme (AAE). The hexanoic acid itself can be derived from the breakdown of longer-chain unsaturated fatty acids.
- **Formation of Heptyl Alcohol:** Heptyl alcohol, a fatty alcohol, is synthesized from its corresponding fatty acyl-CoA (heptanoyl-CoA) through reduction reactions catalyzed by fatty acyl-CoA reductases.
- **Esterification:** The final step is the esterification of heptyl alcohol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). The specificity of the AAT for different alcohol and acyl-CoA substrates plays a significant role in determining the profile of esters produced in a particular plant tissue.



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Figure 3: Proposed Biosynthetic Pathway of **Heptyl Hexanoate**.

Conclusion

Heptyl hexanoate is a significant contributor to the green, sappy, and fruity notes in a variety of applications. This technical guide has summarized its key organoleptic and physicochemical properties, outlined the standard experimental protocols for their determination, and proposed a biosynthetic pathway. While a specific sensory detection threshold for **heptyl hexanoate** remains to be quantitatively established, the information provided herein offers a solid foundation for researchers and professionals in the fields of flavor science, fragrance development, and pharmaceutical formulation. Further research to determine the precise odor and taste thresholds of this compound would be of considerable value to the scientific community.

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